The Dual Role of CAS 109546-07-8: Critical Intermediate and Degradant in Cibenzoline API Synthesis
The Dual Role of CAS 109546-07-8: Critical Intermediate and Degradant in Cibenzoline API Synthesis
Introduction & Pharmacological Context
In the realm of active pharmaceutical ingredient (API) process development, certain molecules occupy a paradoxical position: they are simultaneously the critical stepping stones to synthesizing the drug and the primary degradants that threaten its shelf-life. CAS 109546-07-8 , chemically identified as N-(2-aminoethyl)-2,2-diphenylcyclopropanecarboxamide, is a textbook example of this duality in the lifecycle of Cibenzoline [1].
Cibenzoline (also known as Cifenline) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias. Beyond its primary indication, it acts as a potent KATP channel inhibitor[2]. The pharmacological efficacy of Cibenzoline relies heavily on the spatial orientation of its 2,2-diphenylcyclopropyl group coupled to an intact 2-imidazoline ring.
To understand the necessity of robust synthetic and analytical controls, we must first look at the quantitative binding affinities of the final API.
Table 1: Pharmacological Binding Profile of Cibenzoline API[2]
| Target Channel / Current | Subunit Mechanism | IC₅₀ Value (μM) | Physiological Effect |
| KATP Channel | Acts via Kir6.2 pore-forming subunit | 22.2 | Induces hypoglycemia / Modulates action potential |
| IKr Current | Rapid delayed rectifier potassium current | 8.8 | Prolongs cardiac repolarization |
| IKs Current | Slow delayed rectifier potassium current | 12.3 | Suppresses spontaneous nodal activity |
The Chemical Identity of CAS 109546-07-8
Before the imidazoline ring of Cibenzoline is formed, the molecule exists as an open-chain amide. This precursor is CAS 109546-07-8. Because the cyclization of this amide into an imidazoline ring is a reversible dehydration reaction, CAS 109546-07-8 is also the primary hydrolytic degradation product of the API, universally monitored as Cibenzoline Impurity 1 [3].
Table 2: Physicochemical & Analytical Profile of CAS 109546-07-8[1],[3]
| Parameter | Specification / Data |
| Chemical Name | N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide |
| Molecular Formula | C₁₈H₂₀N₂O |
| Molecular Weight | 280.37 g/mol |
| Appearance | Light Orange to Beige Solid |
| Role in Lifecycle | Penultimate Synthetic Intermediate / EP/USP Impurity 1 |
| Storage Conditions | 2-8°C (Refrigerator) to prevent premature cyclization or degradation |
Mechanistic Role in API Synthesis (The Forward Pathway)
The commercial synthesis of Cibenzoline typically originates from the Knoevenagel condensation of benzophenone with ethylcyanoacetate, followed by cyclopropanation to yield a 2,2-diphenylcyclopropanecarbonitrile intermediate[4].
To construct the imidazoline ring, this nitrile (or its corresponding carboxylic acid derivative) is reacted with ethylenediamine[4]. Mechanistically, the ethylenediamine attacks the carbonyl/nitrile carbon, forming the open-chain amide CAS 109546-07-8 . This intermediate must then undergo a forced cyclodehydration (loss of water) to close the ring and yield the active Cibenzoline API[4],[5].
Caption: Synthetic pathway of Cibenzoline highlighting CAS 109546-07-8 as the pre-cyclization intermediate.
Experimental Protocols: A Self-Validating Workflow
As an application scientist, I design protocols that build validation directly into the chemistry. The following steps detail the transformation of the cyclopropyl core into the final API via CAS 109546-07-8.
Protocol 1: Synthesis of CAS 109546-07-8 (Amidation)
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Causality: Ethylenediamine acts as both the nucleophile and the structural backbone for the future imidazoline ring. A strict molar excess is utilized to prevent the dicarboxylic cross-linking (dimerization) of two cyclopropyl units to one ethylenediamine molecule.
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Procedure:
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Dissolve 1.0 eq of 2,2-diphenylcyclopropanecarboxylic acid (or ester) in anhydrous tetrahydrofuran (THF) to ensure complete solvation of the bulky diphenyl groups.
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Add a 3.5-fold molar excess of anhydrous ethylenediamine dropwise at 0°C to control the initial exothermic reaction.
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Elevate the temperature and reflux the mixture at 60°C under a dry nitrogen atmosphere for 4 to 6 hours.
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Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: Ethyl Acetate:Hexane 7:3). The starting material will vanish, replaced by a highly polar, baseline-hugging spot that stains deep purple with Ninhydrin (confirming the presence of the primary amine).
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Quench with cold water and extract with dichloromethane. Wash the organic layer extensively with brine to purge the unreacted water-soluble ethylenediamine.
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Evaporate the solvent under reduced pressure to yield CAS 109546-07-8 as a beige solid[1].
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Self-Validation (NMR): ¹H NMR must show a broad singlet at ~1.6 ppm (primary -NH₂) and a distinct amide proton (-NH-C=O) at ~7.8 ppm.
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Protocol 2: Cyclodehydration to Cibenzoline API
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Causality: The formation of the 2-imidazoline ring is thermodynamically unfavorable in the presence of water. We must drive the equilibrium forward by actively removing the H₂O byproduct using azeotropic distillation and a catalytic sulfur promoter[4].
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Procedure:
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Dissolve the isolated CAS 109546-07-8 in dry toluene within a round-bottom flask equipped with a Dean-Stark trap.
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Add a catalytic amount (0.1 eq) of elemental sulfur, which facilitates the ring closure by transiently activating the amide carbonyl[4].
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Reflux the mixture vigorously at 110°C for 8-12 hours.
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Self-Validation (Physical & Spectroscopic): The reaction is deemed complete when the stoichiometric volume of water has collected in the Dean-Stark trap. Spectroscopically, FTIR analysis of an aliquot must show the complete disappearance of the strong amide C=O stretch (~1650 cm⁻¹) and the emergence of a sharp imidazoline C=N stretch (~1610 cm⁻¹).
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Cool the mixture, filter through a pad of Celite to remove sulfur residues, and crystallize the resulting Cibenzoline API from an ethyl acetate/hexane gradient.
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Degradation Dynamics: CAS 109546-07-8 as "Impurity 1" (The Reverse Pathway)
In drug development, synthesizing the API is only half the battle; maintaining its structural integrity during formulation and storage is equally critical. The 2-imidazoline ring of Cibenzoline is highly susceptible to hydrolytic cleavage under thermal or pH stress.
When ambient moisture attacks the electrophilic C2 carbon of the imidazoline ring, the ring opens to yield the thermodynamically stable open-chain amide. This reaction effectively reverses Protocol 2, converting the active drug back into CAS 109546-07-8. Consequently, regulatory bodies (EP/USP) require strict monitoring of this compound as Cibenzoline Impurity 1 during accelerated stability testing[3],[6].
Caption: Hydrolytic degradation of Cibenzoline API into CAS 109546-07-8 (Impurity 1) under stress.
To mitigate this degradation, formulation scientists must ensure the API is protected from moisture, often utilizing anhydrous excipients and blister packaging. Furthermore, the presence of Impurity 1 can act as a precursor for more dangerous degradants, such as N-Nitroso Cibenzoline Impurity 1, if exposed to nitrosating agents in the formulation matrix[6].
Conclusion
CAS 109546-07-8 is the chemical linchpin in the lifecycle of Cibenzoline. As an intermediate, its successful amidation and subsequent cyclodehydration dictate the yield and purity of the final API. As a degradant, its presence in the formulated drug product serves as a direct biomarker for hydrolytic stress and ring-opening instability. By understanding the mechanistic causality of this molecule, process chemists and analytical scientists can design robust, self-validating workflows that ensure both the manufacturability and the clinical safety of Cibenzoline.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cibenzoline Impurity 1 | CAS No- 109546-07-8 | NA [chemicea.com]
- 4. tandfonline.com [tandfonline.com]
- 5. EP3858816A1 - Novel method for preparing (-)-cibenzoline succinate - Google Patents [patents.google.com]
- 6. cleanchemlab.com [cleanchemlab.com]
